2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide
Description
2-Chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is a chloroacetamide derivative characterized by a stereospecific (2S)-configured hydroxy-bearing aliphatic chain. Its molecular structure comprises a chloroacetamide core (Cl-CH₂-C(=O)-N-) linked to a branched 3-methylpentanol moiety. Unlike many chloroacetamide herbicides, this compound lacks aromatic substituents, instead featuring a hydroxyl group on a chiral aliphatic chain.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6?,7-/m1/s1 |
InChI Key |
OLLYYMGGBKLKPW-COBSHVIPSA-N |
Isomeric SMILES |
CCC(C)[C@@H](CO)NC(=O)CCl |
Canonical SMILES |
CCC(C)C(CO)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol or amine. One common method is the reaction of 2-chloroacetamide with formaldehyde, which results in the formation of the N-hydroxymethyl derivative . This reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy-methylpentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences between the target compound and related chloroacetamides:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s aliphatic hydroxy chain distinguishes it from herbicides like S-metolachlor and alachlor, which rely on aromatic rings for herbicidal activity .
- Stereochemistry : The (2S) configuration in both the target compound and S-metolachlor highlights the role of chirality in biological interactions, though S-metolachlor’s methoxy group enhances hydrophobicity .
- Hydroxy Group : The hydroxyl moiety in the target compound may increase polarity and hydrogen-bonding capacity compared to methoxy or methyl groups in analogues .
Metabolic and Toxicological Profiles
Chloroacetamide herbicides are metabolized via pathways involving oxidative dealkylation and aromatic amine formation. For example:
- Alachlor and S-metolachlor produce carcinogenic intermediates like 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA), which are bioactivated to DNA-reactive quinone imines .
- However, the hydroxy group could lead to glucuronidation or oxidation, necessitating further study.
Physicochemical Properties
- Crystal Packing: Aromatic chloroacetamides like 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibit intermolecular N–H⋯O hydrogen bonding, stabilizing their solid-state structures .
- Solubility : The hydroxy group in the target compound likely enhances water solubility compared to methoxy-bearing analogues (e.g., S-metolachlor), which are more lipophilic .
Biological Activity
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is a compound with significant potential in various biological applications, particularly in pharmaceuticals and agrochemicals. Its structure features a chloro group and an acetamide functional group, with a chiral center at the (2S) configuration. This article explores its biological activity, including antifungal properties, enzyme interactions, and potential therapeutic applications.
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molar Mass : Approximately 177.65 g/mol
- Structure : Contains both chloro and acetamide functional groups contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits antifungal properties , making it a candidate for agricultural applications. Its structural characteristics suggest interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Potential Applications
- Antifungal Activity : Preliminary studies have shown that this compound can inhibit the growth of various fungal pathogens, indicating its potential use in agriculture.
- Enzyme Interactions : The compound may interact with enzymes involved in metabolic processes, which could be explored further through molecular docking studies.
Antifungal Efficacy
A study examining the antifungal properties of various compounds found that this compound demonstrated significant inhibitory effects against common fungal strains. The minimum inhibitory concentration (MIC) values were determined, showing effective antifungal activity comparable to established antifungal agents.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited competitive inhibition with IC50 values indicating its potential as a therapeutic agent in neurodegenerative diseases.
Interaction Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound to various biological macromolecules. These studies suggest that the compound may effectively bind to active sites of enzymes involved in metabolic pathways, enhancing its pharmacological profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-chloracetamide | Contains a chloro group and an amide | Simpler structure; lacks the chiral center |
| N-(1-hydroxybutan-2-yl)acetamide | Similar acetamide structure | Different hydrocarbon chain length |
| N-(1-hydroxypentan-3-yl)acetamide | Hydroxyl group on a longer carbon chain | Longer carbon chain compared to 3-methylpentan |
| 4-chloro-N-(1-hydroxybutan-2-yl)acetamide | Chloro substitution at a different position | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
